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Cat. No.: B148647 Get Quote

An In-depth Technical Guide to 1-(3-
Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(3-Ethynylphenyl)ethanone, a substituted aromatic ketone, is a valuable building block in

organic synthesis. Its bifunctional nature, possessing both a reactive ethynyl group and a

ketone moiety, allows for a diverse range of chemical transformations. This makes it an

attractive starting material for the synthesis of more complex molecules with potential

applications in medicinal chemistry and materials science. The ethynyl group can participate in

various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and click reactions,

enabling the introduction of diverse substituents. The ketone functionality can be modified

through reactions like reductions, oxidations, and condensations to create a variety of

derivatives. This guide provides a comprehensive overview of the known physical and chemical

properties of 1-(3-Ethynylphenyl)ethanone, a detailed experimental protocol for its synthesis,

and a summary of its spectroscopic characterization.

Chemical and Physical Properties
A summary of the key physical and chemical properties of 1-(3-Ethynylphenyl)ethanone is

provided below. It is important to note that while some properties have been experimentally
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determined, others are predicted values and should be used with caution.

Table 1: Identifiers and Basic Properties of 1-(3-Ethynylphenyl)ethanone

Property Value Source

CAS Number 139697-98-6 N/A

Molecular Formula C₁₀H₈O N/A

Molecular Weight 144.17 g/mol N/A

IUPAC Name 1-(3-ethynylphenyl)ethanone N/A

Physical Form Solid N/A

Storage Temperature
Inert atmosphere, room

temperature
N/A

Table 2: Predicted Physical Properties of 1-(3-Ethynylphenyl)ethanone

Property Predicted Value Source

Melting Point 45-50 °C N/A

Boiling Point 255.6 ± 23.0 °C at 760 mmHg N/A

Density 1.10 ± 0.1 g/cm³ N/A

pKa 16.56 ± 0.10 N/A

LogP 2.15 N/A

Experimental Protocols
Synthesis of 1-(3-Ethynylphenyl)ethanone via
Sonogashira Coupling
A common and effective method for the synthesis of 1-(3-Ethynylphenyl)ethanone is the

Sonogashira coupling reaction between an aryl halide (3-bromoacetophenone) and a terminal

alkyne (ethynyltrimethylsilane), followed by deprotection of the silyl group.[1][2][3]
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Reaction Scheme:

Materials:

3-Bromoacetophenone

Ethynyltrimethylsilane

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

Solvent (e.g., tetrahydrofuran (THF) or toluene)

Deprotecting agent (e.g., potassium carbonate in methanol or tetrabutylammonium fluoride

(TBAF))

Standard glassware for inert atmosphere reactions

Magnetic stirrer and heating mantle

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column

chromatography supplies)

Procedure:

Coupling Reaction:

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-

bromoacetophenone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide

(e.g., 2-5 mol%).

Add the solvent (e.g., THF or toluene) and the base (e.g., Et₃N, 2-3 eq).

To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.
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Heat the reaction mixture to the appropriate temperature (typically between room

temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

Once the reaction is complete, cool the mixture to room temperature.

Work-up:

Filter the reaction mixture through a pad of celite to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo to obtain the crude trimethylsilyl-protected product.

Deprotection:

Dissolve the crude protected alkyne in a suitable solvent (e.g., methanol or THF).

Add the deprotecting agent (e.g., a catalytic amount of potassium carbonate for

methanolysis or one equivalent of TBAF for fluoride-mediated deprotection).

Stir the reaction at room temperature and monitor its completion by TLC.

Once the reaction is complete, quench the reaction with water and extract the product with

an organic solvent.

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Purification:

Purify the crude 1-(3-ethynylphenyl)ethanone by column chromatography on silica gel

using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford

the pure product.
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Spectroscopic Data
Detailed experimental spectroscopic data for 1-(3-Ethynylphenyl)ethanone is not readily

available in the public domain. However, based on the analysis of similar compounds, the

expected spectral characteristics are outlined below. Researchers should perform their own

spectral analysis for confirmation.

Table 3: Expected Spectroscopic Data for 1-(3-Ethynylphenyl)ethanone

Spectroscopy Expected Peaks/Signals

¹H NMR (CDCl₃)
δ ~8.1-7.4 (m, 4H, Ar-H), δ ~3.1 (s, 1H, ≡C-H), δ

~2.6 (s, 3H, -C(O)CH₃)

¹³C NMR (CDCl₃)
δ ~197 (C=O), δ ~138-128 (Ar-C), δ ~83 (Ar-

C≡), δ ~78 (≡C-H), δ ~27 (-CH₃)

IR (KBr, cm⁻¹)

~3300 (≡C-H stretch), ~2100 (C≡C stretch),

~1680 (C=O stretch), ~1600, 1480 (C=C

aromatic stretch)

Mass Spec. (EI)
m/z 144 (M⁺), 129 (M⁺ - CH₃), 101 (M⁺ -

COCH₃)

Reactivity and Potential Applications
The dual functionality of 1-(3-Ethynylphenyl)ethanone makes it a versatile intermediate in

organic synthesis.

Ethynyl Group Reactions: The terminal alkyne can undergo a variety of transformations,

including:

Sonogashira and other cross-coupling reactions: To form more complex aryl or vinyl

alkynes.[1][2][3]

Click Chemistry (Huisgen cycloaddition): To synthesize triazole-containing compounds.

Hydration: To form the corresponding methyl ketone.
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Reduction: To yield the corresponding alkene or alkane.

Ketone Group Reactions: The ketone moiety can be modified through:

Reduction: To form the corresponding secondary alcohol.

Oxidation (e.g., Baeyer-Villiger oxidation): To form an ester.

Condensation reactions (e.g., Aldol or Claisen-Schmidt): To form α,β-unsaturated ketones

(chalcones).

These potential reactions open up pathways to a wide array of complex molecules with

potential applications in the development of pharmaceuticals and functional organic materials.

Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for 1-(3-
Ethynylphenyl)ethanone.

Starting Materials

Sonogashira Coupling
Intermediate Deprotection Final Product

3-Bromoacetophenone

Pd Catalyst
Cu(I) Cocatalyst
Base, Solvent

Ethynyltrimethylsilane

1-(3-((Trimethylsilyl)ethynyl)phenyl)ethanone K₂CO₃/MeOH or TBAF 1-(3-Ethynylphenyl)ethanone

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(3-Ethynylphenyl)ethanone.

Conclusion
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1-(3-Ethynylphenyl)ethanone is a valuable and versatile building block in organic chemistry.

While detailed experimental data on its physical properties are limited, its synthesis via

Sonogashira coupling is well-established. The presence of both an ethynyl and a ketone

functional group provides multiple avenues for further chemical modification, making it a key

intermediate for the synthesis of a wide range of more complex organic molecules for various

research applications. This guide provides a foundational understanding of this compound for

researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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